Enhanced Computed Lipophilicity Versus the Non‑Methylated Analog
Computational prediction (XLogP3‑AA) places the lipophilicity of 1‑(4‑aminobenzyl)‑1‑methylguanidine at 0.1, a 0.4 log‑unit increase over the parent 1‑(4‑aminobenzyl)guanidine (XLogP3 = –0.3). This difference translates into an approximately 2.5‑fold higher predicted partition coefficient, which is expected to improve passive membrane permeation and oral absorption potential [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1‑(4‑Aminobenzyl)guanidine free base: –0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20) |
Why This Matters
The higher lipophilicity supports improved transmembrane diffusion, making the methylated compound the preferred starting point for cell‑based assays and intracellular target engagement studies.
- [1] PubChem. 1-(4-Aminobenzyl)-1-methylguanidine, CID 145926763. XLogP3-AA 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/2517593-31-4 View Source
